(1-Ethoxycyclopropoxy)trimethylsilane

概要

説明

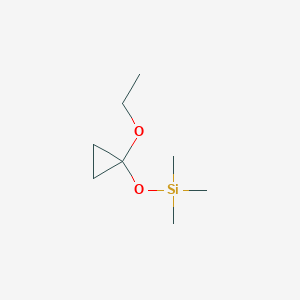

(1-Ethoxycyclopropoxy)trimethylsilane (CAS: 27374-25-0) is a silicon-containing cyclopropane derivative with the molecular formula C₈H₁₈O₂Si and a molecular weight of 174.31 g/mol. It is a flammable liquid (flash point: 26°C) with a density of 0.867 g/mL and a boiling point of 50–53°C under reduced pressure (22 mmHg) . Structurally, it functions as a cyclopropanone equivalent, enabling the introduction of cyclopropane moieties into organic frameworks under mild conditions. Its primary applications include:

- Spirocyclic compound synthesis: Used as a cyclopropane donor in the preparation of spirocyclic α-proline building blocks for drug discovery .

- Reductive amination: Employed in the synthesis of CXCR4 antagonists to introduce cyclopropylamino groups .

- Alternative alkylation reagent: Replaces cyclopropyl bromide in reactions where direct alkylation fails, such as in the synthesis of thienothiadiazine dioxides .

準備方法

Synthetic Routes and Reaction Conditions: (1-Ethoxycyclopropoxy)trimethylsilane can be synthesized through the reduction of ethyl 3-chloropropionate with sodium-potassium alloy in the presence of chlorotrimethylsilane in ether . Another method involves the cyclopropanation of alkyl silyl ketene acetals with the Furukawa reagent (diiodomethane/diethylzinc) . A recent modification using ultrasound irradiation has been found to be more convenient and widely applicable .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The use of ultrasound irradiation in industrial settings can enhance the efficiency and yield of the compound .

化学反応の分析

Types of Reactions: (1-Ethoxycyclopropoxy)trimethylsilane undergoes various chemical reactions, including:

Cyclization: Cyclization of optically pure β-halo esters to give cyclopropanone acetals.

Hydrolysis: Reacts slowly with moisture/water.

Formation of Homoenolate Radical Species: In the presence of a catalytic amount of silver nitrate.

Common Reagents and Conditions:

Cyclopropanation: Diiodomethane/diethylzinc.

Reduction: Sodium-potassium alloy and chlorotrimethylsilane in ether.

Hydrolysis: Water or moisture.

Major Products Formed:

Cyclopropanone Acetals: Enantiomerically pure at C-2 and a 1:1 diastereomeric mixture at C-1.

Homoenolate Radical Species: Formed with a catalytic amount of silver nitrate.

科学的研究の応用

(1-Ethoxycyclopropoxy)trimethylsilane is widely used in scientific research, including:

Organic Synthesis: Used in the preparation of N-(1′-alkoxy)cyclopropyl-2-haloanilines.

Cyclopropylamine Formation: Used in the synthesis of cyclopropylamines, which are important intermediates in medicinal chemistry.

Preparation of γ-Hydroxy Esters and Cyclopentenones: Utilized in the synthesis of these compounds, which have applications in pharmaceuticals and materials science.

Crosslinking Agent: Used as a crosslinking agent in the production of silicon rubber and resins.

作用機序

The precise mechanism of action for (1-Ethoxycyclopropoxy)trimethylsilane is not fully elucidated. it is believed to function as a catalyst in the synthesis of organic compounds and polymers by forming complexes with the reactants . This catalytic activity facilitates various chemical transformations, making it a valuable reagent in organic synthesis.

類似化合物との比較

Comparison with Similar Compounds

Physical and Chemical Properties

Critical physicochemical properties highlight differences in handling and application:

Note: this compound is less volatile than cyclopropane gas, making it safer for laboratory use despite its flammability .

Limitations and Challenges

While This compound is versatile, it has limitations:

- Solvent Sensitivity: In methanol, its ethoxy group may exchange with methoxy, altering product outcomes .

- Steric Hindrance: Fails in reactions requiring larger cyclic ketones (e.g., cyclopentanone in Route A ).

生物活性

(1-Ethoxycyclopropoxy)trimethylsilane is a silane compound that has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.

This compound, with the molecular formula CHOSi, is characterized by its unique cyclopropyl and ethoxy groups attached to a trimethylsilane moiety. The compound exhibits a boiling point of approximately 50-53 °C at 22 mmHg and a density of 0.867 g/mL at 25 °C .

The synthesis of this compound typically involves the alkylation of various precursors, including the use of cyclopropylbromide or other alkylating agents. Notably, it has been utilized in the preparation of complex organic molecules such as γ-hydroxy esters and cyclopropylamines .

Research indicates that this compound has potential biological activities, particularly in the context of cancer treatment. It has been explored as a side chain in selective estrogen receptor degraders (SERDs), which are compounds designed to target estrogen receptors in breast cancer cells. The incorporation of this silane into SERD frameworks has demonstrated efficacy against endocrine-resistant breast cancer cell lines, suggesting its role in enhancing drug bioavailability and receptor binding .

Case Studies and Research Findings

-

Cancer Cell Line Studies :

- In vitro studies have shown that derivatives containing this compound exhibit significant activity against various breast cancer cell lines, particularly those resistant to traditional therapies such as tamoxifen and aromatase inhibitors. For instance, the MCF7:TAM1 cell line, which models resistance to tamoxifen, demonstrated reduced growth when treated with SERDs incorporating this silane .

- Binding Affinity :

- Pharmacokinetics :

Comparative Analysis

The following table summarizes key findings regarding the biological activity of this compound compared to other silane derivatives used in medicinal chemistry:

| Compound | Activity Type | Binding Affinity | Efficacy against Cancer Cell Lines |

|---|---|---|---|

| This compound | SERD precursor | High | Significant against resistant lines |

| Trimethylsilane | General silane | Moderate | Limited |

| Ethoxycyclopropylsilane | SERD precursor | Moderate | Variable |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for incorporating (1-Ethoxycyclopropoxy)trimethylsilane into organic compounds?

- Methodological Answer : The compound is frequently used in cyclopropane ring formation. A four-step synthesis involves:

Reacting this compound with MeOH and HOAc under reflux (35–40% yield).

Reduction with NaBH₄ and BF₃·Et₂O in THF (75–80% yield).

Treatment with HC(OEt)₃ at 150°C (60–65% yield).

Final reduction with NaBH₄ in isopropanol (80–85% yield) .

- Key Considerations : Optimize reaction time and stoichiometry to mitigate byproduct formation. Monitor intermediates via TLC or NMR.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : Keep at 2–8°C in airtight containers due to flammability (flash point: 26°C) .

- Handling : Use in a fume hood with flame-resistant equipment. Avoid incompatible materials (e.g., strong oxidizers).

- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes and seek medical attention .

Q. How is this compound characterized post-synthesis?

- Methodological Answer :

- Physical Properties : Boiling point (50–53°C at 22 mmHg), density (0.867 g/mL), refractive index (n²⁰/D 1.407) .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., cyclopropane protons at δ 0.8–1.2 ppm) and FT-IR (Si-O-C stretch ~1050 cm⁻¹).

- Purity : Use GC-MS or HPLC with a C18 column (retention time calibrated against standards) .

Advanced Research Questions

Q. How can solvent interactions lead to unexpected substituents during cyclopropane functionalization?

- Methodological Answer : In methanol, the ethoxy group may exchange with methoxy, forming 1-methoxycyclopropylamino derivatives (e.g., intermediate 29 in Scheme 4 of ).

- Resolution : Substitute methanol with non-nucleophilic solvents (e.g., THF) or use protective groups for the ethoxy moiety. Validate products via HRMS and 2D NMR .

Q. What strategies improve yield in NaBH₄-mediated reductions involving this compound?

- Methodological Answer :

- Stoichiometry : Use 1.2–1.5 equivalents of NaBH₄ to ensure complete reduction.

- Acid Catalysis : Add BF₃·Et₂O (1–2 mol%) to enhance reaction efficiency (75–80% yield observed) .

- Workup : Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography (hexane/EtOAc gradient) .

Q. How does this compound participate in C–H silylation mechanisms?

- Methodological Answer : The compound acts as a silylating agent in base-catalyzed reactions (e.g., KOtBu).

- Mechanism : Deprotonation of the target C–H bond, followed by nucleophilic attack of the silyl group.

- Optimization : Use hexamethyldisilane as a co-reagent and monitor reaction progress via in situ IR spectroscopy .

Q. Data Contradiction Analysis

Q. Why do reported yields for cyclopropane synthesis vary across studies?

- Analysis : reports 35–40% yield in the first step, while similar protocols may achieve higher yields.

- Resolution : Differences arise from solvent purity (anhydrous vs. technical grade) and temperature control (±2°C tolerance recommended). Replicate conditions with rigorously dried reagents .

特性

IUPAC Name |

(1-ethoxycyclopropyl)oxy-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O2Si/c1-5-9-8(6-7-8)10-11(2,3)4/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZMMRNKDONDVIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1(CC1)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370446 | |

| Record name | (1-Ethoxycyclopropoxy)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27374-25-0 | |

| Record name | (1-Ethoxycyclopropoxy)trimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-Ethoxycyclopropoxy)trimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。